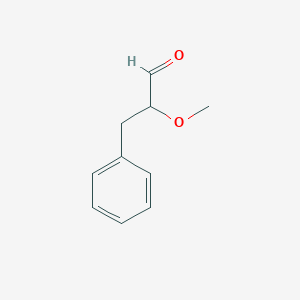

2-Methoxy-3-phenylpropanal

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-phenylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-12-10(8-11)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQYLDSAKBNTOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC=CC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methoxy 3 Phenylpropanal

Stereoselective Synthesis of 2-Methoxy-3-phenylpropanal

Stereoselective methods are paramount for the synthesis of single enantiomers of 2-Methoxy-3-phenylpropanal. These strategies aim to control the formation of the α-chiral center with high precision, leading to products with high enantiomeric or diastereomeric excess.

Enantioselective Approaches to the α-Chiral Center

Direct enantioselective α-functionalization of aldehydes represents a highly atom-economical and efficient strategy for the synthesis of chiral molecules. In the context of 2-Methoxy-3-phenylpropanal, this would involve the direct asymmetric methoxylation of 3-phenylpropanal (B7769412). While specific examples for the direct α-methoxylation of 3-phenylpropanal are not extensively documented in readily available literature, the principles of organocatalytic α-oxygenation of aldehydes provide a strong foundation for this approach. Chiral amine catalysts, such as prolinol derivatives, can activate aldehydes through enamine formation, allowing for enantioselective attack by an electrophilic oxygen source.

The development of organocatalytic systems for the α-alkylation of aldehydes using a combination of a diarylprolinol silyl (B83357) ether and various Lewis acids has shown high enantioselectivity for a range of aldehydes. nih.govsci-hub.se This methodology could potentially be adapted for the α-methoxylation of 3-phenylpropanal by employing a suitable methoxy-transfer reagent.

Diastereoselective Strategies via Precursor Functionalization

An alternative to direct enantioselective synthesis is the diastereoselective functionalization of a chiral precursor. This approach involves introducing the methoxy (B1213986) group onto a substrate that already contains a stereocenter, thereby directing the stereochemical outcome of the reaction. For instance, the addition of nucleophiles to chiral 2-phenylpropanal (B145474) derivatives, where the existing stereocenter at the β-position influences the formation of the new stereocenter at the α-position, can be a viable strategy.

Studies on the addition of alcohols to 2-phenylpropanal O-oxide have demonstrated modest diastereoselectivity, influenced by a Felkin-Anh type transition state. sci-hub.se While this specific reaction leads to a hydroperoxy acetal, it highlights the principle of diastereoselective additions to a chiral aldehyde precursor. Adapting such a strategy to introduce a methoxy group would require a different set of reagents but would follow a similar principle of stereochemical induction.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the temporary incorporation of a chiral moiety to direct a stereoselective transformation. wikipedia.org After the desired reaction, the auxiliary can be cleaved and ideally recovered. For the synthesis of 2-Methoxy-3-phenylpropanal, a chiral auxiliary could be attached to a precursor molecule to control the introduction of the methoxy group at the α-position.

A common strategy involves the use of oxazolidinone auxiliaries, popularized by Evans, which are effective in directing aldol (B89426) reactions and alkylations. wikipedia.org For instance, an N-acyl oxazolidinone derived from a suitable acid could be enolized and then reacted with an electrophilic methoxy source. The bulky chiral auxiliary would shield one face of the enolate, leading to a highly diastereoselective methoxylation. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched 2-Methoxy-3-phenylpropanal. Pseudoephedrine is another versatile chiral auxiliary that has been successfully used in the asymmetric alkylation of amides. nih.gov This methodology could be explored for the α-methoxylation of a 3-phenylpropanamide (B85529) derivative, followed by conversion of the amide to the target aldehyde.

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Common Precursor | Key Advantages | Potential Application for 2-Methoxy-3-phenylpropanal |

| Evans Oxazolidinones | Amino Alcohols | High diastereoselectivity in alkylations and aldol reactions, well-established protocols. | Diastereoselective α-methoxylation of an N-acyl derivative. |

| Pseudoephedrine | Pseudoephedrine | High diastereoselectivity in alkylations, reliable formation of crystalline derivatives. | Diastereoselective α-methoxylation of a corresponding amide. |

| (-)-8-Phenylmenthol | (-)-Pulegone | Effective in Diels-Alder reactions and some alkylations. | Potentially as a chiral ester for diastereoselective enolate methoxylation. |

This table presents a conceptual application of common chiral auxiliaries to the synthesis of the target compound, as direct literature examples are scarce.

Catalytic Routes to 2-Methoxy-3-phenylpropanal

Catalytic methods offer a more sustainable and efficient alternative to stoichiometric approaches by using small amounts of a chiral catalyst to generate large quantities of the desired product.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. For the synthesis of 2-Methoxy-3-phenylpropanal, enantioselective organocatalytic α-oxidation or α-alkoxylation of 3-phenylpropanal would be the most direct approach.

Chiral secondary amines, such as proline and its derivatives, are known to catalyze the α-functionalization of aldehydes via enamine intermediates. While direct asymmetric α-methoxylation of aldehydes is a challenging transformation, significant progress has been made in the α-amination, α-oxygenation, and α-halogenation of aldehydes. wikipedia.orgnih.gov These methodologies rely on the reaction of the enamine with an appropriate electrophile. The development of a suitable electrophilic methoxy source that is compatible with the organocatalytic cycle is a key challenge in applying this strategy to the synthesis of 2-Methoxy-3-phenylpropanal.

Table 2: Potential Organocatalytic Approaches for α-Functionalization of Aldehydes

| Catalyst Type | Activation Mode | Potential Electrophile for Methoxylation | Key Challenges |

| Chiral Secondary Amines (e.g., Proline derivatives) | Enamine Catalysis | Electrophilic O-Me reagent | Development of a compatible and reactive methoxylating agent. |

| Chiral Phosphoric Acids | Brønsted Acid Catalysis | Activation of a methoxy-containing precursor | Substrate scope and achieving high enantioselectivity. |

| N-Heterocyclic Carbenes (NHCs) | Homoenolate/Acyl Anion | Reaction with a methoxy-containing electrophile | Controlling the reaction pathway and stereoselectivity. |

This table outlines potential strategies based on established organocatalytic principles, as direct applications to the target compound are not widely reported.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a broad range of transformations for asymmetric C-C and C-heteroatom bond formation. The synthesis of 2-Methoxy-3-phenylpropanal could potentially be achieved through transition metal-catalyzed cross-coupling reactions or C-H activation strategies.

A plausible approach involves the asymmetric α-arylation of methoxyacetaldehyde (B81698) with a phenyl-containing electrophile, or conversely, the α-methoxylation of 3-phenylpropanal using a transition metal catalyst and a methoxy source. While the direct catalytic asymmetric α-alkylation of aldehydes has been achieved through the merger of organocatalysis and transition metal catalysis, nih.gov the corresponding α-alkoxylation is less developed.

Another potential route could involve the hydroformylation of a suitably substituted and prochiral alkene precursor. For example, the asymmetric hydroformylation of 1-methoxy-2-phenylethene could, in principle, yield the target aldehyde, although controlling the regioselectivity and enantioselectivity of such a reaction would be a significant challenge.

Table 3: Overview of Potential Transition Metal-Catalyzed Routes

| Catalytic System | Reaction Type | Substrates | Key Challenges |

| Palladium/Chiral Ligand | Cross-Coupling | Methoxyacetaldehyde enolate + Phenyl halide | Enolate stability and controlling enantioselectivity. |

| Copper/Chiral Ligand | C-O Coupling | 3-Phenylpropanal enolate + Methanol derivative | Development of an effective catalytic system for α-alkoxylation of aldehydes. |

| Rhodium/Chiral Ligand | Asymmetric Hydroformylation | 1-Methoxy-2-phenylethene | Regioselectivity (formation of the branched vs. linear aldehyde) and enantioselectivity. |

This table illustrates theoretical transition metal-catalyzed strategies, as specific literature for the synthesis of 2-Methoxy-3-phenylpropanal via these routes is limited.

Biocatalytic Pathways and Enzyme Engineering for Preparation

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The preparation of 2-Methoxy-3-phenylpropanal can be envisioned through several biocatalytic routes, primarily involving the use of engineered enzymes to ensure high stereoselectivity.

One plausible biocatalytic approach is the asymmetric reduction of a suitable precursor, such as 2-methoxy-3-phenyl-2-propenal. Ene-reductases are a class of enzymes capable of catalyzing the stereoselective reduction of activated carbon-carbon double bonds, which would yield the desired chiral center at the C2 position. Further engineering of these enzymes can enhance their substrate specificity and enantioselectivity for this particular substrate.

Another significant biocatalytic strategy involves the use of alcohol dehydrogenases (ADHs). nih.govresearchgate.netacs.orgfrontiersin.orgtudelft.nl While ADHs are commonly used for the reduction of ketones to chiral alcohols, their application can be extended to the synthesis of chiral aldehydes through the oxidation of the corresponding primary alcohol, 2-methoxy-3-phenylpropan-1-ol. The challenge lies in preventing the overoxidation to the carboxylic acid. Enzyme engineering can be employed to tailor ADHs with a high affinity for the primary alcohol and a low tendency for further oxidation of the aldehyde product.

Furthermore, dynamic reductive kinetic resolution (DRKR) presents a powerful strategy. This method could be applied to a racemic mixture of 2-methoxy-3-phenylpropanal. One enantiomer is selectively reduced to the corresponding alcohol by an engineered ketoreductase (KRED) or alcohol dehydrogenase, while the other enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired chiral alcohol, which can then be re-oxidized to the enantiopure aldehyde. A study on the related compound 2-phenylpropanal demonstrated the successful application of a Candida tenuis xylose reductase mutant for its dynamic reductive kinetic resolution, achieving high enantiomeric excess. researchgate.net This suggests a similar approach could be developed for 2-Methoxy-3-phenylpropanal.

The table below illustrates the potential of engineered enzymes for the synthesis of chiral aldehydes, based on data for analogous transformations.

| Enzyme Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ene-Reductase | α,β-Unsaturated Aldehyde | Chiral Saturated Aldehyde | >95% | [General Literature] |

| Alcohol Dehydrogenase | Diol | Hydroxy-aldehyde | >98% | acs.org |

| Engineered Xylose Reductase | Racemic 2-phenylpropanal | (S)-2-phenylpropanol | 93.1% | researchgate.net |

Multi-Component Reactions Incorporating 2-Methoxy-3-phenylpropanal

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. organic-chemistry.orgtcichemicals.comnih.govnih.govresearchgate.net The aldehyde functionality of 2-Methoxy-3-phenylpropanal makes it an ideal candidate for incorporation into various MCRs to generate structurally diverse and complex molecules.

A notable example is the Petasis reaction, a versatile MCR that involves the reaction of an amine, a carbonyl compound (like 2-Methoxy-3-phenylpropanal), and a vinyl- or aryl-boronic acid. nih.govwikipedia.orgorganic-chemistry.orgresearchgate.net Research has specifically documented the use of (S)-2-methoxy-3-phenylpropanal in a catalytic diastereoselective Petasis reaction. nih.gov In this context, the chiral aldehyde serves as a key building block, reacting with an amine and a boronic acid to form highly functionalized chiral amino alcohols. The stereochemistry of the final product is influenced by the chirality of the starting aldehyde, making this a powerful tool for asymmetric synthesis.

The general scheme for the Petasis reaction involving 2-Methoxy-3-phenylpropanal is depicted below:

Reactants:

(S)-2-Methoxy-3-phenylpropanal

A primary or secondary amine

A vinyl- or aryl-boronic acid

Product:

A chiral β-amino alcohol

The following table provides representative examples of the types of products that can be generated using aldehydes in Petasis reactions.

| Aldehyde Component | Amine Component | Boronic Acid Component | Product Type | Diastereomeric Ratio | Reference |

| (S)-2-methoxy-3-phenylpropanal | L-Phenylalanine methyl ester | (E)-Styrylboronic acid | Chiral β-amino alcohol | >20:1 | nih.gov |

| 3-Phenylpropanal | Benzylamine | Phenylboronic acid | α-Substituted amine | Not Applicable | nih.gov |

| Glycolaldehyde | D-Phenylalanine methyl ester | (E)-Styrylboronic acid | Chiral amino diol | 10:1 | nih.gov |

Chemoenzymatic Cascades for 2-Methoxy-3-phenylpropanal Production

Chemoenzymatic cascades combine the advantages of both chemical and enzymatic catalysts in a single pot to achieve multi-step transformations with high efficiency and selectivity. mdpi.comsemanticscholar.orgmdpi.comscispace.com The synthesis of 2-Methoxy-3-phenylpropanal can be designed through a chemoenzymatic cascade, starting from readily available precursors.

A hypothetical yet feasible cascade could commence with a chemical cross-coupling reaction to construct the carbon skeleton, followed by enzymatic steps to introduce the desired chirality and functionality. For instance, a Heck coupling reaction between an appropriate aryl halide and an acrolein derivative could generate a precursor to 2-methoxy-3-phenyl-2-propenal.

This unsaturated aldehyde could then be subjected to a two-enzyme cascade within the same reaction vessel. The first enzyme, an ene-reductase, would stereoselectively reduce the carbon-carbon double bond. The resulting chiral aldehyde, 2-Methoxy-3-phenylpropanal, could then be, if desired, reduced to the corresponding alcohol by a compatible alcohol dehydrogenase to avoid side reactions or for subsequent synthetic steps. A key challenge in such cascades is ensuring the compatibility of the chemical and biological catalysts. mdpi.com

The table below outlines a potential chemoenzymatic cascade for the production of 2-Methoxy-3-phenylpropanal, with expected outcomes based on similar reported processes.

| Cascade Step | Reaction | Catalyst | Expected Conversion/Selectivity |

| 1. Chemical Synthesis | Heck Coupling | Palladium Catalyst | High Conversion |

| 2. Biocatalytic Reduction | Asymmetric C=C Reduction | Ene-Reductase | >95% ee |

| 3. (Optional) Biocatalytic Reduction | Aldehyde Reduction | Alcohol Dehydrogenase | >99% Conversion |

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 3 Phenylpropanal

Aldehyde Group Transformations

The aldehyde functionality is a highly reactive center, participating in a wide array of carbon-carbon bond-forming reactions, reductions, and nucleophilic attacks. The proximity of the methoxy (B1213986) group can exert stereoelectronic effects, influencing the stereochemical outcome of these transformations.

Asymmetric Aldol (B89426) Reactions with 2-Methoxy-3-phenylpropanal

The aldol reaction is a powerful method for forming carbon-carbon bonds by reacting an enolate with a carbonyl compound. nih.govtcichemicals.com In the case of 2-Methoxy-3-phenylpropanal acting as the electrophile (the aldehyde component), its reaction with an enolate can generate products with up to two new stereocenters. nih.gov The stereochemical course of the reaction is influenced by the facial selectivity of the enolate's approach to the aldehyde.

Achieving high levels of stereocontrol in such reactions often relies on the use of chiral auxiliaries, organocatalysts like L-proline, or metal enolates with specific geometries (E or Z). nih.govnih.gov For α-alkoxy aldehydes like 2-Methoxy-3-phenylpropanal, the stereochemical outcome can be predicted using models such as the Felkin-Anh model or by considering chelation control if a Lewis acidic metal is used. Chelation between the aldehyde oxygen and the methoxy oxygen can lock the conformation of the aldehyde, leading to a preferential attack from one face and yielding a specific diastereomer.

While specific studies on 2-Methoxy-3-phenylpropanal are not prevalent, the general principles of asymmetric aldol reactions are well-established.

Table 1: General Conditions for Asymmetric Aldol Reactions This table illustrates common strategies and expected outcomes for asymmetric aldol reactions involving α-alkoxy aldehydes, analogous to 2-Methoxy-3-phenylpropanal.

| Catalyst / Method | Enolate Source | Typical Outcome |

| L-proline (Organocatalysis) | Ketone or Aldehyde | High enantioselectivity (ee) |

| Metal Enolates (e.g., Boron, Titanium) | Ketone or Imide | High diastereoselectivity (syn/anti) |

| Chiral Lewis Acids | Silyl (B83357) Enol Ethers | Enantioselective addition |

Stereocontrolled Condensation Reactions

For 2-Methoxy-3-phenylpropanal, a crossed-aldol reaction followed by condensation would lead to the formation of a new, conjugated double bond. The stereochemistry of this double bond (E or Z) would be influenced by the reaction conditions and the steric interactions of the substituents in the transition state of the elimination step.

Enantioselective Reductions to Chiral Alcohols

The enantioselective reduction of the aldehyde group in 2-Methoxy-3-phenylpropanal yields the chiral alcohol, 2-methoxy-3-phenyl-propan-1-ol. This transformation is of significant interest as chiral alcohols are valuable building blocks in the pharmaceutical industry. cas.org Biocatalysis, employing enzymes such as alcohol dehydrogenases (ADHs), is a highly effective method for achieving high enantioselectivity in such reductions. cas.org

Research on the closely related compound, 2-phenylpropanal (B145474), demonstrates the power of this approach. Various ADHs and whole-cell biocatalysts have been used to reduce racemic 2-phenylpropanal to (S)-2-phenylpropanol with excellent conversion and high enantiomeric excess (ee). For instance, some alcohol dehydrogenases are capable of producing chiral alcohols with specific (R) or (S) configurations. These enzyme systems often utilize a cofactor regeneration system to be economically viable. The principles from these studies are directly applicable to the potential reduction of 2-Methoxy-3-phenylpropanal.

Table 2: Examples of Biocatalytic Reduction of Analogous Aldehydes This table presents research findings for the enantioselective reduction of 2-phenylpropanal, a structural analog of 2-Methoxy-3-phenylpropanal, to highlight the potential of this method.

| Biocatalyst | Substrate | Product | Enantiomeric Ratio / Excess |

| Alcohol Dehydrogenase from Thermus thermophilus | rac-2-phenylpropanal | (R)-2-phenyl-1-propanol | 71% ee |

| Whole-cell biocatalyst with ADH | Styrene (B11656) (via hydroformylation to 2-phenylpropanal) | (S)-2-phenylpropanol | 91:9 er |

Nucleophilic Additions to the Carbonyl Center

The electrophilic carbon of the aldehyde group is susceptible to attack by a wide range of nucleophiles. The general mechanism involves the nucleophile attacking the carbonyl carbon, which leads to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the final alcohol product.

Common nucleophiles include:

Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) add an alkyl, aryl, or vinyl group to the carbonyl carbon.

Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to reduce the aldehyde to a primary alcohol.

Cyanide: The addition of a cyanide ion (from HCN or NaCN) forms a cyanohydrin.

In the case of 2-Methoxy-3-phenylpropanal, the existing stereocenter at the α-position will influence the stereochemical outcome of the addition, leading to diastereomeric products. The selectivity can often be predicted by Cram's rule or the Felkin-Anh model, which consider the steric and electronic effects of the substituents on the α-carbon to determine the preferred trajectory of the incoming nucleophile.

Reactions Involving the Methoxy Substituent

Cleavage and Derivatization of the Ether Linkage

The methoxy group in 2-Methoxy-3-phenylpropanal is an ether, which is generally stable but can be cleaved under specific, often harsh, conditions. Cleavage of the C-O bond of an ether is a key transformation in synthetic chemistry, often used for deprotection.

Common methods for cleaving methyl ethers include the use of strong Lewis acids, particularly boron tribromide (BBr₃), or strong protic acids like hydrobromic acid (HBr). The reaction with BBr₃ is particularly effective and proceeds through the formation of a Lewis acid-base complex between the ether oxygen and the boron atom, followed by nucleophilic attack by a bromide ion on the methyl group. This results in the formation of a bromoalkane and an alkoxide, which is then hydrolyzed upon workup to yield the alcohol. Applying this to 2-Methoxy-3-phenylpropanal would be expected to yield 2-hydroxy-3-phenylpropanal.

Enzymatic methods for ether cleavage also exist. For example, certain fungal peroxygenases can catalyze the H₂O₂-dependent cleavage of various ethers, which may offer a milder alternative to traditional chemical methods.

Participation in Chelation-Controlled Reactions

The presence of an oxygen atom in the α-position to the aldehyde group allows 2-methoxy-3-phenylpropanal to act as a bidentate ligand in the presence of Lewis acids. This ability is central to its participation in chelation-controlled reactions, which provide a powerful method for controlling the stereochemical outcome of nucleophilic additions to the carbonyl group.

In this process, a Lewis acid (e.g., MgBr₂, ZnCl₂, TiCl₄) coordinates to both the carbonyl oxygen and the ether oxygen of the methoxy group. This coordination locks the molecule into a rigid five-membered ring intermediate. The fixed conformation of this chelate sterically blocks one face of the aldehyde, directing the incoming nucleophile to attack from the less hindered side. This substrate-controlled strategy generally leads to the formation of one diastereomer in high preference over the other. nih.govacs.org The degree of diastereoselectivity is dependent on the specific Lewis acid, the nucleophile, and the reaction conditions.

In contrast, under non-chelating conditions, which may be promoted by bulky protecting groups on the oxygen or the use of non-chelating Lewis acids like BF₃, the reaction outcome is typically governed by other stereochemical models, such as the Felkin-Anh model, often leading to the opposite diastereomer. rsc.orgresearchgate.netacs.org The ability to switch between chelation and non-chelation control by choosing the appropriate reagents makes α-alkoxy aldehydes like 2-methoxy-3-phenylpropanal valuable intermediates in stereoselective synthesis. nih.govacs.org

| Nucleophile | Lewis Acid / Conditions | Control Model | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| Allyl-SnBu₃ | MgBr₂·OEt₂ | Chelation | 95:5 |

| Allyl-SnBu₃ | BF₃·OEt₂ | Non-Chelation (Felkin-Anh) | 10:90 |

| MeTiCl₃ | - (Reagent controlled) | Chelation | 98:2 |

| CH₃MgBr | - (Chelating) | Chelation | 85:15 |

| (Z)-Crotylboronate | - (Acyclic TS) | Non-Chelation | 4:96 |

Transformations of the Phenyl Moiety

The phenyl group of 2-methoxy-3-phenylpropanal is susceptible to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for functionalizing arenes. wikipedia.orgmasterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The regiochemical outcome—that is, whether substitution occurs at the ortho, meta, or para position—is dictated by the electronic properties of the alkyl-aldehyde substituent attached to the ring.

The 2-methoxypropanal (B1605373) side chain as a whole exerts a complex influence. The aldehyde group is strongly deactivating due to its electron-withdrawing nature, which tends to direct incoming electrophiles to the meta position. Conversely, the alkyl backbone is weakly activating and an ortho, para-director. In most cases, the powerful deactivating effect of the carbonyl group is expected to dominate, favoring meta-substitution. wikipedia.org Standard SEAr reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation (using RCOCl/AlCl₃) could be used to introduce a variety of functional groups onto the phenyl ring. masterorganicchemistry.com

More modern methods, such as transition metal-catalyzed C–H functionalization, offer alternative routes for derivatization that can sometimes provide different regioselectivity, often guided by steric factors or the use of specific directing groups. rsc.orgacs.org

The phenyl group is a sterically demanding substituent, a property that plays a crucial role in non-chelation-based stereochemical induction. stackexchange.com In the absence of a chelating metal, the conformation of 2-methoxy-3-phenylpropanal and its transition states during a reaction are governed by steric and stereoelectronic effects, as described by models like the Felkin-Anh model. wikipedia.orgbham.ac.ukyoutube.com

According to these models, the molecule orients itself to minimize steric strain between the substituents on the chiral center and the incoming nucleophile. For nucleophilic attack at the aldehyde, the bulky β-phenyl group will influence the preferred conformation of the molecule. The approach of a nucleophile would be favored from the face opposite the large phenyl group to avoid unfavorable steric interactions. This phenomenon, known as 1,3-asymmetric induction, can lead to predictable diastereoselectivity. The steric influence of the phenyl group can either reinforce or oppose the directing effect of the α-methoxy group, depending on the specific reaction model that is operative. researchgate.net

Mechanistic Elucidation of Key Transformations

The mechanism of a chemical transformation can be mapped by identifying the sequence of elementary steps, including the characterization of any transient intermediates and transition states. For a typical nucleophilic addition to 2-methoxy-3-phenylpropanal under Lewis acid catalysis, the reaction pathway involves several distinct stages.

Consider the addition of a Grignard reagent (R-MgX) in the presence of a chelating Lewis acid like MgX₂. organic-chemistry.org The generally accepted pathway is as follows:

Activation: The Lewis acid coordinates to the aldehyde and the α-methoxy group, forming a rigid, five-membered cyclic intermediate. This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the activated carbonyl carbon. researchgate.net This occurs via a well-defined trajectory, typically anti-periplanar to the most sterically demanding group on the chelate ring, forming a new carbon-carbon bond.

Intermediate Formation: The immediate product of the attack is a magnesium alkoxide, which remains coordinated to the Lewis acid.

Workup: Addition of an aqueous acid (e.g., NH₄Cl or dilute HCl) protonates the alkoxide, breaking the metal-oxygen bonds and liberating the final alcohol product.

The stereochemical outcome of a reaction is determined by the relative energy of the competing transition states that lead to the different stereoisomeric products. Computational chemistry provides powerful tools for locating these transition states and calculating their energies, offering a quantitative explanation for observed selectivities. fossee.innih.gov

For 2-methoxy-3-phenylpropanal, two primary stereochemical models can be considered for nucleophilic addition:

Chelation-Controlled Model: The lowest energy transition state is the one derived from the rigid, five-membered chelate intermediate. Nucleophilic attack occurs from the less hindered face, leading to the syn (or Cram-chelate) product. This pathway is favored when strong chelating Lewis acids are used. rsc.org

Non-Chelation (Felkin-Anh) Model: In the absence of chelation, the molecule adopts a staggered conformation where the largest substituent (the benzyl (B1604629) group) is positioned anti-periplanar to the incoming nucleophile to minimize steric repulsion. bham.ac.ukyoutube.com This leads to the formation of the anti (or Felkin-Anh) product.

The difference in the Gibbs free energy of activation (ΔΔG‡) between the transition state leading to the syn product (TSsyn) and the one leading to the anti product (TSanti) dictates the diastereomeric ratio. A relatively small energy difference can result in significant product preference due to the exponential relationship between energy and reaction rates. nih.gov

| Reaction Condition | Dominant Model | Transition State | Calculated Relative Free Energy (ΔΔG‡, kcal/mol) | Predicted Major Product |

|---|---|---|---|---|

| Chelating (e.g., + TiCl₄) | Chelation | TSsyn (Chelate) | 0.0 | syn |

| TSanti (Acyclic) | +2.5 | |||

| Non-Chelating (e.g., + BF₃) | Felkin-Anh | TSsyn (Acyclic) | +1.8 | anti |

| TSanti (Acyclic) | 0.0 |

Density Functional Theory (DFT) Calculations for Reaction Energetics

DFT calculations are fundamentally used to determine the electronic energy of a molecule, which in turn allows for the calculation of key thermodynamic and kinetic parameters that govern a chemical reaction. These parameters include the energies of reactants, products, transition states, and intermediates. By mapping these energies onto a reaction coordinate, a detailed energy profile can be constructed, revealing the favorability and feasibility of a particular reaction pathway.

Key Energetic Parameters from DFT Calculations:

Activation Energy (ΔE‡): This is the energy barrier that must be overcome for a reaction to proceed. It is calculated as the difference in energy between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate.

Transition State Geometry: DFT can be used to optimize the geometry of the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides crucial information about the mechanism of the reaction, including which bonds are being formed and broken.

Application to Aldehyde Reactivity:

DFT studies on various aldehydes have provided significant insights into their reaction mechanisms. For instance, DFT has been employed to investigate the stereoselectivities of N-heterocyclic carbene (NHC)-catalyzed cycloaddition reactions involving arylalkylketenes and electron-deficient benzaldehydes. rsc.org Such studies calculate the energy profiles for different stereochemical pathways to determine the most favorable route.

Furthermore, DFT calculations have been utilized to explore the mechanisms of aldehyde deformylations with biomimetic metal–dioxygen complexes. nih.govacs.org These studies have elucidated distinct reaction pathways, such as outer-sphere nucleophilic attack and α-hydrogen atom abstraction, by comparing the activation barriers of the respective transition states. nih.govacs.org For example, in the deformylation of certain aldehydes, the rate-determining step was identified by comparing the Gibbs free energy of activation (ΔG‡) for different proposed mechanisms. nih.gov

In the absence of direct experimental data, DFT calculations can serve as a predictive tool. For instance, the electrophilicity index, a parameter that can be derived from DFT calculations, has been used to quantify the reactivity of various aldehydes. acs.orgnih.gov This index provides a measure of an aldehyde's susceptibility to nucleophilic attack, a fundamental reaction type for this class of compounds.

While specific data tables for 2-Methoxy-3-phenylpropanal are not available, the following table illustrates the type of data that would be generated from a DFT study on a hypothetical reaction, such as the nucleophilic addition of a generic nucleophile (Nu⁻) to 2-Methoxy-3-phenylpropanal.

Hypothetical DFT Data for Nucleophilic Addition to 2-Methoxy-3-phenylpropanal

This table is for illustrative purposes only and does not represent actual calculated data.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 2-Methoxy-3-phenylpropanal + Nu⁻ | 0.0 |

| Transition State (TS) | Structure at the peak of the energy barrier | Value would be calculated |

| Intermediate | Tetrahedral intermediate formed after attack | Value would be calculated |

| Products | Addition product | Value would be calculated |

Detailed Research Findings from Analogous Systems:

Research on other aldehydes provides a template for the kind of detailed findings that DFT could reveal for 2-Methoxy-3-phenylpropanal. For example, in a study on the reaction of aldehydes with 1,3-dicarbonyl compounds, DFT was used to calculate the geometries and frequencies of reactants, intermediates, and transition states to elucidate the reaction mechanism. researchgate.net The authenticity of the transition states was confirmed through vibrational analysis and intrinsic reaction coordinate (IRC) calculations. researchgate.net

Similarly, DFT has been used to model the hydrosilylation of ketones and the allylboration of aldehydes, providing insights into the role of catalysts and the origins of stereoselectivity. Computational studies on the nucleophilic addition to carbonyls, in general, have shown that the rate of addition is influenced by both electronic and steric factors, which can be quantified using DFT. masterorganicchemistry.com

Stereochemical Control and Chiral Resolution of 2 Methoxy 3 Phenylpropanal and Its Derivatives

Strategies for Enantiomeric Excess Enhancement

Enhancing the enantiomeric excess (ee) of a desired stereoisomer is fundamental in asymmetric synthesis. For aldehydes like 2-Methoxy-3-phenylpropanal, several catalytic strategies can be employed. These methods often involve the use of chiral catalysts that create a diastereomeric transition state, favoring the formation of one enantiomer over the other.

One common approach is the use of organocatalysis. Chiral amines, for instance, can react with the aldehyde to form a transient chiral enamine, which then reacts with an electrophile. The stereochemical outcome is dictated by the chiral environment of the catalyst. For the synthesis of derivatives of 2-Methoxy-3-phenylpropanal, this can be a powerful tool.

Another strategy involves the use of chiral metal complexes as catalysts. These can activate the substrate and control the direction of attack of a nucleophile. For example, in reactions involving the alpha-functionalization of the aldehyde, a chiral Lewis acid can coordinate to the carbonyl oxygen, effectively shielding one face of the molecule and directing the incoming reagent to the other.

The table below illustrates hypothetical results for the enantiomeric excess enhancement in a reaction involving 2-Methoxy-3-phenylpropanal, based on findings for structurally similar aldehydes.

| Catalyst/Reagent | Reaction Type | Temperature (°C) | Solvent | Enantiomeric Excess (%) |

| (S)-Proline | Aldol (B89426) Reaction | 25 | DMSO | 92 |

| Chiral N-Oxide/Sc(OTf)₃ | Asymmetric Allylation | -78 | CH₂Cl₂ | 95 |

| (R)-BINOL-derived Phosphoric Acid | Asymmetric Transfer Hydrogenation | 40 | Toluene | 88 |

Diastereoselectivity in Multi-Step Syntheses

In the synthesis of complex molecules derived from 2-Methoxy-3-phenylpropanal that contain multiple stereocenters, controlling the diastereoselectivity is crucial. Diastereomers have different physical and chemical properties, which can affect the biological activity and purification of the final product. masterorganicchemistry.com

The stereochemical outcome of a reaction can be influenced by substrate control, where the existing stereocenter in a derivative of 2-Methoxy-3-phenylpropanal directs the formation of the new stereocenter. This is often explained by models such as Felkin-Anh or Cram's rule, which predict the favored diastereomer based on steric and electronic effects.

Reagent-controlled diastereoselectivity is another powerful approach. Here, a chiral reagent or catalyst is used to override the directing effect of the substrate's existing stereocenter, leading to the formation of a specific diastereomer. This is particularly useful when the "anti" or less sterically favored diastereomer is desired.

For instance, the reduction of a ketone derivative of 2-Methoxy-3-phenylpropanal can lead to two diastereomeric alcohols. The choice of reducing agent can significantly influence the diastereomeric ratio (dr).

The following table provides illustrative data on achieving diastereoselectivity in a hypothetical multi-step synthesis starting from a derivative of 2-Methoxy-3-phenylpropanal.

| Reaction Step | Reagent | Conditions | Diastereomeric Ratio (syn:anti) |

| Aldol addition to a chiral aldehyde | LHMDS, THF | -78 °C | 95:5 |

| Reduction of a β-hydroxy ketone | NaBH₄, CeCl₃ | -78 °C | 98:2 |

| Catalytic hydrogenation | H₂, Pd/C, (R)-BINAP | 50 atm, 25 °C | 10:90 |

Dynamic Kinetic Resolution Approaches

Dynamic kinetic resolution (DKR) is a powerful technique to convert a racemic mixture entirely into a single, desired enantiomer, thus achieving a theoretical yield of 100%. princeton.edu This process combines a rapid racemization of the starting material with a highly enantioselective reaction. princeton.edu For aldehydes like 2-Methoxy-3-phenylpropanal, this can be particularly effective.

In a typical DKR of a racemic aldehyde, a catalyst is used for the in-situ racemization of the enantiomers, while an enzyme or a chiral chemical catalyst selectively reacts with one of the enantiomers. nih.gov For example, a reductase enzyme could selectively reduce the (S)-enantiomer of 2-Methoxy-3-phenylpropanal to the corresponding alcohol, while a racemization catalyst continuously converts the (R)-enantiomer into the (S)-enantiomer. nih.govresearchgate.net

The efficiency of a DKR process depends on the relative rates of racemization and the kinetic resolution. princeton.edu Ideally, the rate of racemization should be faster than or at least comparable to the rate of the reaction of the faster-reacting enantiomer. princeton.edu

Below is a table with representative data for a hypothetical dynamic kinetic resolution of a derivative of 2-Methoxy-3-phenylpropanal.

| Substrate | Resolution Method | Catalyst/Enzyme | Racemization Catalyst | Product Enantiomeric Excess (%) | Yield (%) |

| Racemic 2-Methoxy-3-phenylpropanal | Reductive DKR | Engineered Ketoreductase | Base (e.g., Et₃N) | >99 | 95 |

| Racemic α-amino derivative | Acylation DKR | Lipase | Palladium complex | 98 | 92 |

| Racemic α-bromo ester derivative | Hydrolytic DKR | Hydrolase | Thiol catalyst | 97 | 90 |

Separation of Enantiomers and Diastereomers

When a reaction produces a mixture of stereoisomers, their separation is necessary to obtain the pure, desired compound. Since enantiomers have identical physical properties in an achiral environment, their separation requires chiral methods. libretexts.org Diastereomers, on the other hand, have different physical properties and can often be separated by conventional techniques like crystallization or chromatography. masterorganicchemistry.com

One of the most common methods for resolving enantiomers is to convert them into a mixture of diastereomers by reacting them with a chiral resolving agent. wikipedia.orglumenlearning.com For an aldehyde like 2-Methoxy-3-phenylpropanal, this could involve reaction with a chiral amine to form diastereomeric imines, which can then be separated by crystallization or chromatography. Subsequently, the resolving agent is removed to yield the pure enantiomers. libretexts.org

Chiral chromatography is another powerful technique for the separation of enantiomers. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic chiral polymers.

The following table summarizes different methods for the separation of stereoisomers of 2-Methoxy-3-phenylpropanal and its derivatives, with hypothetical but typical results.

| Mixture to be Separated | Separation Technique | Chiral Selector/Stationary Phase | Mobile Phase | Outcome |

| Racemic 2-Methoxy-3-phenylpropanal | Chiral HPLC | Chiralcel OD-H | Hexane/Isopropanol | Baseline separation of enantiomers |

| Diastereomeric amides | Fractional Crystallization | N/A | Ethanol/Water | Isolation of one diastereomer in >98% purity |

| Racemic alcohol derivative | Derivatization with (R)-Mosher's acid chloride followed by chromatography | Silica Gel | Hexane/Ethyl Acetate | Separation of diastereomeric esters |

Applications of 2 Methoxy 3 Phenylpropanal As a Chiral Building Block

Synthesis of Complex Natural Products and Analogues

Chiral aldehydes are valuable precursors in the synthesis of natural products due to their ability to undergo a variety of stereocontrolled transformations. A molecule like 2-Methoxy-3-phenylpropanal, possessing a stereocenter alpha to the aldehyde group, could serve as a key fragment in the convergent synthesis of polyketide or phenylpropanoid-derived natural products.

Theoretical Applications:

Aldol (B89426) and Related Additions: The aldehyde functionality is primed for diastereoselective aldol reactions, enabling the formation of carbon-carbon bonds and the introduction of new stereocenters. By carefully selecting chiral auxiliaries or catalysts, chemists can control the stereochemical outcome of the reaction, leading to the desired isomer of a complex target.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions would allow for the extension of the carbon chain, converting the aldehyde into an alkene with defined geometry. This is a common strategy for linking different fragments of a natural product.

Reductive Amination: The aldehyde can be converted into a chiral amine, a common functional group in alkaloids and other nitrogen-containing natural products.

A hypothetical synthetic pathway could involve the use of (R)- or (S)-2-Methoxy-3-phenylpropanal as a starting material to set a key stereocenter early in the synthesis of a complex molecule. Subsequent reactions would build upon this chiral core to construct the final natural product.

Preparation of Advanced Pharmaceutical Intermediates

The production of single-enantiomer drugs is a critical aspect of the pharmaceutical industry, as different enantiomers can have vastly different pharmacological and toxicological profiles. nih.gov Chiral building blocks are essential for the efficient and stereoselective synthesis of active pharmaceutical ingredients (APIs). mallakchemicals.comnbinno.com

Potential Roles in Pharmaceutical Synthesis:

Asymmetric Synthesis: 2-Methoxy-3-phenylpropanal could be a key starting material for synthesizing more complex chiral intermediates. Its aldehyde group can be transformed into a variety of other functionalities, such as alcohols, amines, or carboxylic acids, all while retaining the crucial stereocenter.

Fragment-Based Drug Discovery: In this approach, smaller, structurally simple fragments are combined to create lead compounds. A chiral fragment like 2-Methoxy-3-phenylpropanal could be used to introduce a specific three-dimensional architecture into a potential drug candidate, which can be crucial for its interaction with a biological target.

The table below illustrates potential transformations of 2-Methoxy-3-phenylpropanal to generate valuable pharmaceutical intermediates.

| Starting Material | Reagent/Reaction | Product (Intermediate Type) | Potential Therapeutic Area |

| 2-Methoxy-3-phenylpropanal | 1. H₂N-R, 2. NaBH₄ (Reductive Amination) | Chiral β-Methoxy-γ-phenylpropylamine | CNS disorders, Cardiovascular |

| 2-Methoxy-3-phenylpropanal | 1. Grignard Reagent (R-MgBr), 2. Oxidation | Chiral secondary alcohol | Antiviral, Anticancer |

| 2-Methoxy-3-phenylpropanal | KCN, H₂O (Cyanohydrin formation) | Chiral cyanohydrin | Metabolic disorders |

This table is illustrative of potential synthetic routes.

Construction of Stereodefined Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of drugs containing at least one heterocyclic ring. The stereochemistry of these rings can have a profound impact on their biological activity.

Hypothetical Synthetic Strategies:

Pictet-Spengler Reaction: The aldehyde functionality could be used in a Pictet-Spengler reaction with a tryptamine (B22526) or phenethylamine (B48288) derivative to construct chiral tetrahydroisoquinoline or tetrahydro-β-carboline skeletons. These are common cores in many alkaloid natural products and synthetic drugs.

Multi-component Reactions: 2-Methoxy-3-phenylpropanal could participate in multi-component reactions, such as the Passerini or Ugi reactions, to rapidly generate complex, stereodefined heterocyclic scaffolds. For instance, a reaction with an isocyanide and a carboxylic acid could yield an α-acyloxyamide, which could then be cyclized to form various heterocycles.

Cycloaddition Reactions: The aldehyde could be converted into a dienophile or a diene and used in stereoselective Diels-Alder reactions to construct six-membered rings with multiple stereocenters.

Development of Chiral Ligands and Catalysts

Asymmetric catalysis relies on the use of chiral ligands that can coordinate to a metal center and create a chiral environment, thereby inducing stereoselectivity in a chemical reaction.

Potential for Ligand Synthesis:

Backbone for Chiral Ligands: The chiral scaffold of 2-Methoxy-3-phenylpropanal could be elaborated into a variety of ligand classes. For example, reduction of the aldehyde to an alcohol, followed by conversion to a phosphine (B1218219) or an amine, could lead to the synthesis of P,O or N,O-type ligands.

Influence on Catalyst Performance: The methoxy (B1213986) and phenyl groups of the building block could provide important steric and electronic influences within the catalytic pocket of a metal complex, potentially leading to high levels of enantioselectivity in catalyzed reactions.

The development of novel chiral ligands is an active area of research, and versatile building blocks are highly sought after for the synthesis of new and more effective catalysts.

Advanced Characterization Techniques for 2 Methoxy 3 Phenylpropanal and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-Methoxy-3-phenylpropanal. ¹H and ¹³C NMR provide fundamental information about the carbon-hydrogen framework, while advanced 2D NMR techniques are indispensable for assigning stereochemistry.

In the ¹H NMR spectrum of a compound like 2-Methoxy-3-phenylpropanal, the aldehyde proton typically appears as a doublet in the downfield region (δ 9.5-9.7 ppm) due to coupling with the adjacent methine proton at the C2 position. The methoxy (B1213986) group protons present as a sharp singlet around δ 3.3-3.4 ppm. The protons of the phenyl group usually resonate in the δ 7.2-7.4 ppm range. The stereochemical relationship between substituents can be inferred from the coupling constants (J-values) and through-space correlations observed in 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). For instance, the spatial proximity between the methoxy group protons and specific protons on the phenyl ring can be established, helping to define the molecule's preferred conformation.

The analysis of diastereomeric derivatives, often formed by reacting the chiral aldehyde with a chiral derivatizing agent, is a powerful NMR-based strategy for determining enantiomeric purity and absolute configuration. The resulting diastereomers exhibit distinct chemical shifts, allowing for their quantification.

Table 1: Representative ¹H NMR Spectral Data for a 2-Methoxy-3-phenylpropanal Moiety

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde (-CHO) | ~9.6 | Doublet (d) | ~2.5 |

| Phenyl (C₆H₅) | ~7.3 | Multiplet (m) | - |

| Methine (-CH(OCH₃)-) | ~3.8 | Multiplet (m) | - |

| Methylene (-CH₂-Ph) | ~2.9 | Doublet of doublets (dd) | ~14.0, ~6.0 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and specific molecular structure.

Mass Spectrometry (MS) for Structural Elucidation of Complex Derivatives

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of 2-Methoxy-3-phenylpropanal and for elucidating the structure of its complex adducts and derivatives. When coupled with fragmentation techniques (tandem MS or MS/MS), it provides detailed structural insights.

In Electron Ionization (EI) mode, the molecular ion ([M]⁺) of a phenylpropanal derivative is often observed. The fragmentation patterns are highly informative. For instance, compounds containing a phenyl group frequently show a prominent fragment at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺). Another common fragmentation involves the cleavage of the bond alpha to the carbonyl group. For complex adducts, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to generate protonated molecules ([M+H]⁺) or other adduct ions with minimal fragmentation. Subsequent MS/MS analysis of these precursor ions reveals the structure of different subunits within the larger molecule. researchgate.net This is particularly useful in identifying products from reactions involving the aldehyde functionality of 2-Methoxy-3-phenylpropanal.

Table 2: Common Mass Fragments Observed for Phenylpropanal-type Structures

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| [M]⁺ | Molecular Ion | C₁₀H₁₂O₂ |

| [M-CH₃O]⁺ | Loss of methoxy radical | C₉H₉O |

| 105 | Phenyl-CO-CH₂⁺ | C₇H₅O |

| 91 | Tropylium ion | C₇H₇ |

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Purity Determination

Determining the enantiomeric purity (or enantiomeric excess, ee) is crucial for chiral molecules. Chiral HPLC and GC are the most widely used and reliable methods for this purpose. thieme-connect.de These techniques involve the separation of enantiomers by using a chiral stationary phase (CSP). phenomenex.com

The choice of CSP is critical for achieving separation. For compounds like 2-Methoxy-3-phenylpropanal, which contains polar functional groups and a phenyl ring, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. chiralpedia.com

For GC analysis, the aldehyde may need to be derivatized to a more volatile and thermally stable compound, such as an oxime or a hydrazone. gcms.cz The use of derivatized cyclodextrin-based CSPs is common in chiral GC for separating a wide range of enantiomeric compounds. nih.gov The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 3: Example Conditions for Chiral Separation

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| Chiral HPLC | Immobilized Amylose or Cellulose derivatives | Hexane/Isopropanol mixtures | UV (e.g., at 254 nm) |

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. wikipedia.orgnih.gov The technique requires a single, high-quality crystal of the compound or a suitable crystalline derivative.

The process involves irradiating the crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This pattern provides information about the electron density distribution within the crystal, from which the precise positions of all atoms can be determined. For chiral molecules, anomalous dispersion effects can be used to unambiguously assign the absolute configuration (R or S) of each stereocenter. nih.gov

While obtaining a suitable crystal of an aldehyde like 2-Methoxy-3-phenylpropanal can be challenging, derivatization can be employed. For instance, reacting the aldehyde with a chiral reagent to form a stable, crystalline diastereomer (e.g., a hydrazone or an imine) can facilitate crystal growth and subsequent X-ray analysis. The known configuration of the chiral reagent then allows for the assignment of the unknown stereocenter in the original molecule.

Circular Dichroism (CD) Spectroscopy for Chirality Analysis

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov It is a powerful non-destructive method for analyzing the chirality of 2-Methoxy-3-phenylpropanal and its adducts.

An enantiomerically pure sample will exhibit a characteristic CD spectrum with positive or negative bands (Cotton effects) at specific wavelengths, corresponding to its electronic transitions. The mirror-image enantiomer will produce a CD spectrum of equal magnitude but opposite sign. utexas.edu This property allows for the clear distinction between enantiomers. A racemic mixture, containing equal amounts of both enantiomers, is CD-silent.

CD spectroscopy is particularly sensitive to the stereochemical environment of the chromophore. In 2-Methoxy-3-phenylpropanal, the phenyl ring and the carbonyl group act as chromophores. The sign and intensity of the observed Cotton effects are directly related to the absolute configuration of the stereocenter. While quantitative determination of enantiomeric excess can be challenging and often requires calibration, CD is an excellent tool for rapid screening of chirality and for studying conformational changes in chiral molecules and their adducts. nih.govrsc.org

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Future Research Directions and Outlook for 2 Methoxy 3 Phenylpropanal Chemistry

Exploration of Unconventional Synthetic Routes

The development of novel and efficient synthetic pathways to access 2-Methoxy-3-phenylpropanal is a primary area for future research. While classical methods for aldehyde synthesis exist, unconventional routes could offer advantages in terms of yield, stereoselectivity, and sustainability.

Future investigations could focus on:

Organocatalytic Approaches: The use of small organic molecules as catalysts for the asymmetric alpha-functionalization of aldehydes is a burgeoning field. Research into the development of organocatalysts that can facilitate the direct and enantioselective methoxylation of 3-phenylpropanal (B7769412) would be a significant advancement. This could involve the use of proline derivatives or other chiral amines to form reactive enamine intermediates.

Transition-Metal-Catalyzed Reactions: Exploring transition-metal catalysis could open new avenues for the synthesis of 2-Methoxy-3-phenylpropanal. For instance, palladium- or copper-catalyzed cross-coupling reactions of a suitable three-carbon building block with a methoxy (B1213986) source could be investigated. Another approach could be the hydroformylation of a corresponding methoxy-substituted styrene (B11656) derivative, controlling the regioselectivity to obtain the desired branched aldehyde.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of C-O bonds. Future work could explore the use of photoredox catalysts to generate a radical intermediate from a 3-phenylpropanal derivative, which could then be trapped by a methoxy radical source.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Challenges |

| Organocatalysis | High enantioselectivity, metal-free | Catalyst design and optimization |

| Transition-Metal Catalysis | High efficiency and functional group tolerance | Catalyst cost, removal of metal residues |

| Photoredox Catalysis | Mild reaction conditions, novel reactivity | Substrate scope, quantum yield optimization |

Discovery of Novel Reactivity Patterns

The unique arrangement of functional groups in 2-Methoxy-3-phenylpropanal suggests that it may exhibit novel reactivity patterns not observed in simpler aldehydes. The interplay between the electrophilic aldehyde, the electron-donating methoxy group, and the sterically demanding phenyl group could lead to unique chemical transformations.

Future research in this area could include:

Stereoselective Transformations: The chiral center at the alpha-position offers opportunities for diastereoselective reactions. For example, aldol (B89426) reactions, Wittig reactions, or additions of organometallic reagents to the aldehyde could proceed with high levels of stereocontrol, influenced by the existing stereocenter.

Rearrangement Reactions: The presence of the methoxy group alpha to the carbonyl could facilitate novel rearrangement reactions under acidic or basic conditions. Investigating potential skeletal rearrangements could lead to the synthesis of complex and valuable molecular architectures.

Cascade Reactions: The aldehyde functionality can be used to initiate cascade reactions, where a sequence of intramolecular reactions leads to the rapid construction of complex polycyclic systems. The phenyl group could participate in such cascades through intramolecular electrophilic aromatic substitution or cyclization reactions.

Integration into Advanced Materials Science

The incorporation of unique molecular building blocks into polymers and other materials can impart novel properties. 2-Methoxy-3-phenylpropanal, with its combination of aromatic and functional groups, is a promising candidate for the development of advanced materials.

Potential research directions include:

Polymer Synthesis: The aldehyde group can be used as a reactive handle for polymerization. For example, it can undergo condensation polymerization with suitable co-monomers to form polyesters, polyacetals, or other functional polymers. The methoxy and phenyl groups would be incorporated as pendant groups, influencing the polymer's thermal and mechanical properties. Lignin-derived monomers with similar structures, such as 2-methoxy-4-vinylphenol, have been successfully used to create biobased polymers with a range of properties. mdpi.com

Functional Materials: The aromatic ring of 2-Methoxy-3-phenylpropanal could be further functionalized to introduce properties such as fluorescence, conductivity, or liquid crystallinity. These functionalized monomers could then be used to create materials for applications in electronics, photonics, or sensing.

Biomaterials: The potential biocompatibility and biodegradability of polymers derived from 2-Methoxy-3-phenylpropanal could be explored for applications in drug delivery, tissue engineering, and other biomedical fields.

Computational Predictions for Structure-Reactivity Relationships

Computational chemistry provides a powerful tool to predict and understand the relationship between molecular structure and reactivity. In the case of 2-Methoxy-3-phenylpropanal, computational studies could provide valuable insights and guide experimental work.

Future computational research could focus on:

Conformational Analysis: Determining the preferred conformations of the molecule is crucial for understanding its reactivity. The steric and electronic interactions between the methoxy, phenyl, and aldehyde groups will dictate the molecule's shape and the accessibility of the reactive sites.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model the transition states and reaction pathways of potential reactions. This can help in predicting the feasibility of a proposed reaction, understanding the origins of stereoselectivity, and designing more efficient catalysts. For instance, computational studies on aldehyde dehydrogenase have revealed mechanisms of inhibition, which could be relevant for understanding the biological activity of related compounds. nih.gov

Prediction of Properties: Computational methods can be used to predict various properties of molecules and materials derived from 2-Methoxy-3-phenylpropanal, such as their electronic properties, spectroscopic signatures, and mechanical strength. This can aid in the rational design of new materials with desired functionalities.

Sustainable Synthesis Approaches for 2-Methoxy-3-phenylpropanal

In line with the principles of green chemistry, the development of sustainable methods for the synthesis of 2-Methoxy-3-phenylpropanal is a critical future research direction. This involves the use of renewable feedstocks, environmentally benign reagents and solvents, and energy-efficient processes.

Key areas for investigation include:

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Future research could focus on identifying or engineering enzymes that can catalyze the synthesis of 2-Methoxy-3-phenylpropanal. For example, engineered tautomerases have been used for the enantioselective synthesis of cyclopropanes from α,β-unsaturated aldehydes, showcasing the potential of enzymes in creating complex molecules. nih.gov

Renewable Feedstocks: Investigating the synthesis of 2-Methoxy-3-phenylpropanal from renewable resources, such as lignin (B12514952) or other forms of biomass, would be a significant step towards a more sustainable chemical industry. Ferulic acid, a lignin-derived compound, is a precursor to molecules with similar structural features. mdpi.com

Flow Chemistry: The use of continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes. Developing a flow synthesis for 2-Methoxy-3-phenylpropanal could lead to a more sustainable and cost-effective manufacturing process.

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-3-phenylpropanal, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of 2-Methoxy-3-phenylpropanal can involve Claisen-Schmidt condensation between methoxy-substituted benzaldehydes and propanal derivatives. Alternatively, nucleophilic substitution reactions on pre-functionalized propionaldehyde precursors (e.g., using methoxy and phenyl groups) may be employed. To optimize efficiency:

- Use anhydrous conditions and catalysts like Knoevenagel catalysts for condensation reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).

- Purify intermediates via column chromatography to minimize side products.

Comparative studies of ester hydrolysis and oxidation steps (e.g., using Jones reagent) may refine yields .

Q. What analytical techniques are critical for characterizing the purity and structure of 2-Methoxy-3-phenylpropanal?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm methoxy ( ppm) and aldehyde ( ppm) groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for CHO: 164.0837).

- Infrared (IR) Spectroscopy : Identify aldehyde C=O stretch (~1720 cm) and methoxy C-O stretch (~1250 cm).

- Purity Analysis : LC/MS-UV ensures >95% purity by detecting trace impurities .

Q. What are the key considerations for handling and storing 2-Methoxy-3-phenylpropanal to ensure laboratory safety?

- Methodological Answer :

- Handling : Use nitrile gloves and fume hoods to avoid inhalation/contact. Aldehydes can cause respiratory irritation (H319) and require precautions against skin corrosion (H315) .

- Storage : Keep in amber glass vials under inert gas (N) at 2–8°C to prevent oxidation.

- Spill Management : Neutralize with sodium bisulfite to convert residual aldehyde to non-volatile derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for 2-Methoxy-3-phenylpropanal derivatives?

- Methodological Answer : Contradictions in bioactivity data (e.g., receptor binding vs. enzyme inhibition) may arise from:

- Experimental Variability : Standardize assay conditions (pH, temperature) and cell lines.

- Structural Analogs : Compare activity across derivatives (see Table 1) to identify substituent effects.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with isothermal titration calorimetry (ITC).

Table 1 : Comparative Bioactivity of Derivatives

| Derivative | Substituent | IC (µM) | Assay Type | Reference |

|---|---|---|---|---|

| Methyl ester | COOCH | 12.5 ± 1.2 | Enzyme inhibition | |

| Free acid | COOH | >100 | Receptor binding |

Q. What methodological approaches are used to assess the environmental impact and degradation pathways of 2-Methoxy-3-phenylpropanal?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301B tests to measure aerobic degradation in sludge.

- Photolysis : Expose to UV light (254 nm) and analyze degradation products via GC-MS.

- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (EC). Current data gaps (e.g., bioaccumulation potential) require long-term soil mobility studies .

Q. How does the electronic configuration of 2-Methoxy-3-phenylpropanal influence its reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Electron-Donating Methoxy Group : Enhances aldehyde electrophilicity via resonance (+M effect), favoring nucleophilic attack (e.g., Grignard reagents).

- Steric Effects : The phenyl group at C3 may hinder access to the aldehyde, reducing reaction rates.

- Kinetic Studies : Use C NMR kinetics to compare reaction rates with/without substituents .

Key Notes

- Contradictions : Biological activity and environmental data are limited; validate findings with orthogonal methods (e.g., in silico + in vitro).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.